2-methoxyethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 617694-67-4
Cat. No.: VC15573416
Molecular Formula: C23H30N2O6S
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617694-67-4 |
|---|---|
| Molecular Formula | C23H30N2O6S |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 2-methoxyethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C23H30N2O6S/c1-5-10-30-17-8-7-16(14-18(17)29-6-2)21-20(22(27)31-12-11-28-4)15(3)24-23-25(21)19(26)9-13-32-23/h7-8,14,21H,5-6,9-13H2,1-4H3 |
| Standard InChI Key | PBNKTCHXHACOHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OCC |
Introduction
2-Methoxyethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound characterized by its unique molecular structure, featuring a pyrimido[2,1-b] thiazine core. This compound belongs to the class of thiazine derivatives, which are known for their diverse biological activities and potential applications in chemistry and biology .
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrimido[2,1-b] thiazine core, followed by the introduction of the 2-methoxyethyl and 3-ethoxy-4-propoxyphenyl substituents. Careful control of reaction conditions is crucial to ensure high yield and purity.
Hazards and Safety
The compound is classified under the GHS system as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Proper handling and safety precautions are necessary when working with this compound .
Biological Activities and Potential Applications
Compounds within the pyrimido[2,1-b] thiazine class often exhibit significant biological activities, including interactions with enzymes and receptors. These interactions can influence enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Potential Applications
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Medicinal Chemistry: The compound's unique structure and potential biological activities make it a candidate for research in medicinal chemistry.
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Biological Interactions: Studies on its interaction with biological targets suggest potential applications in modulating enzymatic activity or receptor signaling.
Comparison with Similar Compounds
The uniqueness of 2-methoxyethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.
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